molecular formula C10H12ClFO B13703402 4-(tert-Butoxy)-1-chloro-2-fluorobenzene

4-(tert-Butoxy)-1-chloro-2-fluorobenzene

Cat. No.: B13703402
M. Wt: 202.65 g/mol
InChI Key: NRBQOKMZEOCVBD-UHFFFAOYSA-N
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Description

4-(tert-Butoxy)-1-chloro-2-fluorobenzene is an organic compound that belongs to the class of aromatic compounds. It is characterized by the presence of a tert-butoxy group, a chlorine atom, and a fluorine atom attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxy)-1-chloro-2-fluorobenzene typically involves the etherification of para-chlorophenol with iso-butylene in the presence of a catalyst such as sulfuric acid or a mixture of sulfuric acid and quaternary amine . The reaction conditions include maintaining the reaction mixture at a specific temperature and pressure to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a similar process, with additional steps for purification and isolation of the product. The organic solution is subjected to underpressure distillation, followed by fractional collection to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxy)-1-chloro-2-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized aromatic compounds.

Scientific Research Applications

4-(tert-Butoxy)-1-chloro-2-fluorobenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 4-(tert-Butoxy)-1-chloro-2-fluorobenzene exerts its effects involves the interaction of its functional groups with specific molecular targets. The tert-butoxy group, chlorine atom, and fluorine atom can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butoxy)-1-chloro-2-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds

Properties

Molecular Formula

C10H12ClFO

Molecular Weight

202.65 g/mol

IUPAC Name

1-chloro-2-fluoro-4-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C10H12ClFO/c1-10(2,3)13-7-4-5-8(11)9(12)6-7/h4-6H,1-3H3

InChI Key

NRBQOKMZEOCVBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=C(C=C1)Cl)F

Origin of Product

United States

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